3,4-DHMA (trifluoroacetate salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

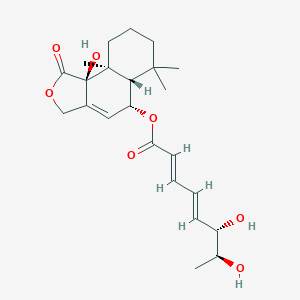

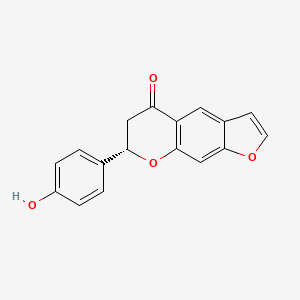

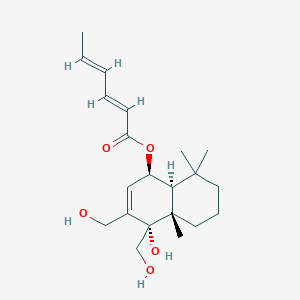

3,4-Dihydroxymethamphetamine (3,4-DHMA) is a catecholamine derived from the metabolism of 3,4-methylenedioxymethamphetamine (MDMA) by debrisoquine hydroxylase. DHMA can be subsequently O-methylenated by catechol-O-methyltransferase to produce 4-hydroxy-3-methoxymethamphetamine or be glucuronidated prior to excretion. DHMA, unlike MDMA, is relatively ineffective at stimulating hypothalamic vasopressin or oxytocin release or directing serotonergic neurotoxicity. This product is intended for forensic or research purposes.

Scientific Research Applications

Catalysis and Synthesis

- Biginelli Reaction Catalysis: Trifluoroacetic acid (TFA), a component of 3,4-DHMA trifluoroacetate salt, is an effective catalyst for the Biginelli reaction. This catalysis enables the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with various applications, using a one-pot, three-component condensation of β-dicarbonyl compounds, aldehydes, and urea or thio compounds (Mohammadizadeh & Firoozi, 2011).

Physicochemical Properties and Applications

- Antioxidative Potential: 3,4-Dihydroxymandelic acid, a noradrenaline metabolite structurally related to 3,4-DHMA, exhibits significant antioxidative and radical scavenging activities. It demonstrates higher efficacy compared to standard antioxidants like ascorbic acid, tocopherol, and butylated hydroxytoluene, suggesting potential applications in oxidative stress management (Ley et al., 2002).

Material Science

- Nanoparticle Formation: In the realm of material science, 3,4-DHMA derivatives have been used in the formation of nanoparticles. Hyperbranched copolymers prepared from derivatives like 3,4-dihydroxycinnamic acid (DHCA), dissolved in trifluoroacetic acid, lead to the formation of nanoparticles through solvent interactions in solutions like DMF and TFA (Shi, Kaneko, & Akashi, 2007).

Fluorescence Studies

- Dual Fluorescence Applications: The study of dual fluorescence of compounds like 2-(4'-N,N-dimethylaminophenyl)pyrido[3,4-d]imidazole in specific conditions (e.g., varying pH, surfactant concentration) can provide insights into the behavior of related compounds, such as 3,4-DHMA derivatives in similar environments (Krishnamoorthy & Dogra, 2000).

Pharmacology

- Cancer Imaging: In pharmacological research, derivatives of 3,4-DHMA, such as the trifluoroacetate salt of specific compounds, have been used in the synthesis of imaging agents targeting PSMA, a marker for hormone-independent prostate cancer. This suggests potential applications in diagnostic imaging and intraoperative guidance (Chen et al., 2009).

Organic Chemistry

- Organic Synthesis Enhancement: The trifluoroacetate component of 3,4-DHMA trifluoroacetate salt can be utilized in various organic synthesis processes, such as the Biginelli reaction and the synthesis of indolizine derivatives, highlighting its role as a versatile catalyst and solvent in chemical reactions (Hua & Le, 2013).

properties

Product Name |

3,4-DHMA (trifluoroacetate salt) |

|---|---|

Molecular Formula |

C10H15NO2 · CF3COOH |

Molecular Weight |

295.3 |

InChI |

InChI=1S/C10H15NO2.C2HF3O2/c1-7(11-2)5-8-3-4-9(12)10(13)6-8;3-2(4,5)1(6)7/h3-4,6-7,11-13H,5H2,1-2H3;(H,6,7) |

InChI Key |

LJVGZBZRHGIKRY-UHFFFAOYSA-N |

SMILES |

OC1=C(O)C=CC(CC(NC)C)=C1.OC(C(F)(F)F)=O |

synonyms |

3,4-Dihydroxymethamphetamine; HHMA |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.